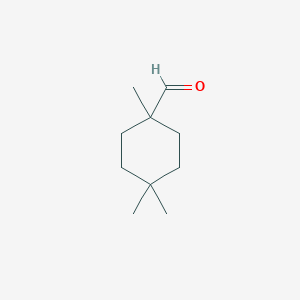
N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine” is a quinazolinamine derivative. Quinazolinamines are a class of compounds that have been studied for their potential medicinal properties . The compound has a benzyl group substituted with a chlorine atom, and the quinazoline ring is substituted with two methoxy groups at positions 6 and 7 .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms, substituted with two methoxy groups and an amine group linked to a 3-chlorobenzyl group .
科学的研究の応用
Antiproliferative Activity
N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine, known as AG-1478, shows notable in vitro and in vivo antiproliferative activity. It is recognized for its potent and broad biopharmaceutical activities. An essential aspect of its use is understanding its spectral signatures, which can aid in identifying relevant targets and interactions. A study by Khattab et al. (2016) demonstrated two stable conformers of AG-1478, which contribute to its measured UV-Vis absorption spectrum, indicating its complex structural dynamics and potential applications in cancer research (Khattab, Chatterjee, Clayton, & Wang, 2016).
Antiviral Activity
The compound has shown promise in antiviral research. Lee et al. (2014) discovered that a similar scaffold, DPQ (6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine), binds specifically to the influenza A virus RNA promoter, exhibiting antiviral activity against influenza viruses. This finding opens avenues for further exploration in viral inhibition (Lee et al., 2014).
Antimalarial Drug Lead
Quinazolines, including derivatives of 6,7-dimethoxyquinazoline, have been investigated for their antimalarial properties. Mizukawa et al. (2021) synthesized various 6,7-dimethoxyquinazoline-2,4-diamines and evaluated their antimalarial activity, identifying promising drug leads in this category (Mizukawa et al., 2021).
Antihypertensive and Antihyperlipidemic Properties
The compound has also been studied for its potential in treating hypertension and hyperlipidemia. For instance, a series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines showed good antihypertensive activity in rats, as per the research by Manoury et al. (1986). Furthermore, Kathiravan et al. (2016) explored the synthesis and antihyperlipidemic activity of various 6,7-dimethoxy quinazoline derivatives, indicating their potential in lipid regulation (Manoury et al., 1986); (Kathiravan, Vidyasagar, Khiste, Chote, & Jain, 2016).
Chemical Synthesis and Characterization
将来の方向性
The future directions for the study of “N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine” could involve further investigation into its synthesis, properties, and potential biological activity. Given the interest in quinazolinamine derivatives for their potential medicinal properties , this compound could be of interest for future research.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-22-15-7-13-14(8-16(15)23-2)20-10-21-17(13)19-9-11-4-3-5-12(18)6-11/h3-8,10H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRFECAMPSDAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2592636.png)
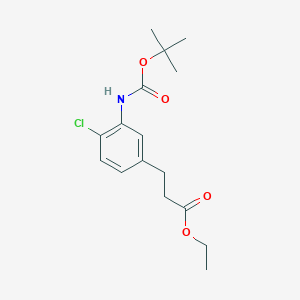
![2-furyl-N-methyl-N-[(1-{2-[4-(methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2592639.png)

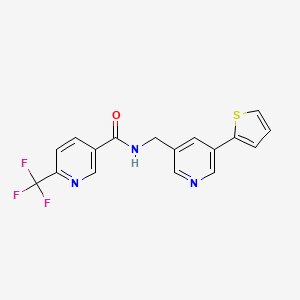
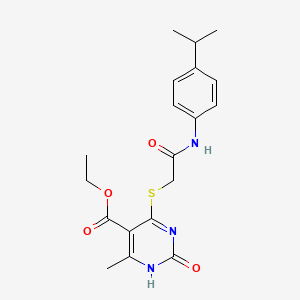
![N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2592647.png)
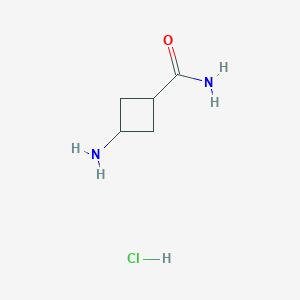
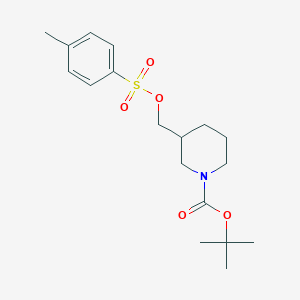
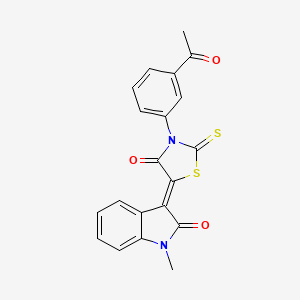
![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2592654.png)
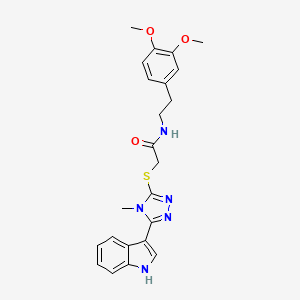
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2592658.png)
